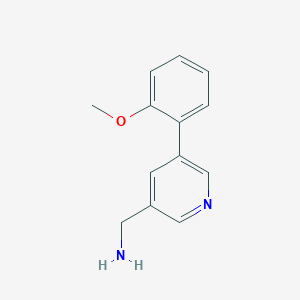
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O2 and a molecular weight of 215.08 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an aminoacetyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride typically involves the reaction of pyrrolidin-3-one with an aminoacetylating agent under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen heterocycle used in medicinal chemistry.
Pyrrolidin-2-one: A derivative with similar structural features but different chemical properties.
Prolinol: Another related compound with distinct biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique reactivity and biological properties .
Eigenschaften
Molekularformel |
C6H12Cl2N2O2 |
|---|---|
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
1-(2-aminoacetyl)pyrrolidin-3-one;dihydrochloride |
InChI |
InChI=1S/C6H10N2O2.2ClH/c7-3-6(10)8-2-1-5(9)4-8;;/h1-4,7H2;2*1H |
InChI-Schlüssel |
MMLFSGXWMJKDHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1=O)C(=O)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11892104.png)

![N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide](/img/structure/B11892111.png)
![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)


![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)





